molecular formula C7H7FO2S B1200813 p-TOLUENESULFONYL FLUORIDE CAS No. 455-16-3

p-TOLUENESULFONYL FLUORIDE

Cat. No. B1200813
CAS RN: 455-16-3
M. Wt: 174.19 g/mol
InChI Key: IZZYABADQVQHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-toluenesulfonyl fluoride can be achieved through the reaction of p-toluenesulfonyl chloride with solid potassium fluoride, using PEG-400 as a catalyst under solid–liquid phase transfer catalysis conditions at 30°C. This method highlights the efficiency of using solid–liquid phase transfer catalysis (S-L PTC) in synthesizing organic sulfonyl fluorides (Yadav & Paranjape, 2005).

Molecular Structure Analysis

The molecular structure of p-toluenesulfonyl fluoride features a toluene backbone with a sulfonyl fluoride (SO2F) group attached to the para position. This structural feature is critical for its reactivity and utility in organic synthesis. The presence of the sulfonyl fluoride group allows it to act as an electrophile in various chemical reactions, enabling the introduction of the sulfonyl group into other molecules.

Chemical Reactions and Properties

p-Toluenesulfonyl fluoride participates in numerous chemical reactions, including its use as a reagent for the synthesis of α-fluoro-β-amino acrylaldehydes through the reaction with amines in the presence of a catalytic amount of fluoride ion. This highlights its versatility and efficiency in organic transformations (Funabiki et al., 1994).

Scientific Research Applications

  • Catalysis

    • Summary of Application : p-Toluenesulfonyl fluoride is used in catalytic transformations in organic sulfur(VI) fluoride chemistry . It’s used in the synthesis and reaction of S(VI) fluorides .
    • Results or Outcomes : The use of p-Toluenesulfonyl fluoride in catalysis has contributed to the remarkable growth of catalytic transformations in organic sulfur(VI) fluoride chemistry over the past decade .
  • Sulfonylation of Organometallic Reagents

    • Summary of Application : p-Toluenesulfonyl fluoride is used for sulfonylation of organometallic reagents as a simple, one-step synthesis of sulfones .
    • Results or Outcomes : The use of p-Toluenesulfonyl fluoride in this application simplifies the synthesis of sulfones .
  • Treatment of Alzheimer’s Disease

    • Summary of Application : p-Toluenesulfonyl fluoride is useful in the treatment of Alzheimer’s disease .
  • Click Chemistry Reagents

    • Summary of Application : p-Toluenesulfonyl fluoride is used as a reagent in click chemistry .
  • Study of DNS Polymerase from Spinach Leaf Extracts

    • Summary of Application : p-Toluenesulfonyl fluoride is used to study the DNS polymerase from spinach leaf extracts .
  • Isolation and Separation of Pseudomonas aeruginosa Membranes

    • Summary of Application : p-Toluenesulfonyl fluoride is used in the isolation and separation of Pseudomonas aeruginosa membranes by density sucrose gradient centrifugation .
  • Peroxygen Bleach Activator

    • Summary of Application : p-Toluenesulfonyl fluoride is used as a peroxygen bleach activator .
  • Synthesis of Sulfones

    • Summary of Application : p-Toluenesulfonyl fluoride is used for sulfonylation of organometallic reagents as a simple, one-step synthesis of sulfones .
  • Isolation and Separation of Pseudomonas aeruginosa Membranes

    • Summary of Application : p-Toluenesulfonyl fluoride is used in the isolation and separation of Pseudomonas aeruginosa membranes by density sucrose gradient centrifugation .

Safety And Hazards

P-Toluenesulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, eye protection, and face protection. It should only be used outdoors or in a well-ventilated area .

Future Directions

Sulfonyl fluorides, including p-Toluenesulfonyl fluoride, have emerged as a workhorse functional group with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . Future research directions include the development of new synthetic approaches that start with sulfur-containing substrates, the development of transition-metal-catalysed processes based on palladium, copper and nickel, as well as the use of SO2F2 gas as an electrophilic hub .

properties

IUPAC Name

4-methylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060014
Record name Benzenesulfonyl fluoride, 4-methyl-
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

p-TOLUENESULFONYL FLUORIDE

CAS RN

455-16-3
Record name 4-Methylbenzenesulfonyl fluoride
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Record name 4-Toluenesulfonyl fluoride
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Record name Tosyl fluoride
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name p-toluenesulphonyl fluoride
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Synthesis routes and methods

Procedure details

A 25.0 gm (0.13 mole) portion of p-toluenesulfonyl chloride was dissolved in 100 ml of acetonitrile and combined in a 250 ml round bottom flask with 25.0 ml of water containing 1.5 gm (0.196 mole) of potassium fluoride. This mixture was stirred and heated under reflux for one hour. Acetonitrile was then removed under reduced pressure in a rotary evaporator. This resulted in crystallization of p-toluenesulfonyl fluoride which was removed by filtration, washed twice with water, and dried, giving 20.7 gm (91% yield) of product with mp 41°-41.2° C; (literature is 41°-42° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931). The NMR and IR spectra were in agreement with the assigned structure.
Quantity
0 (± 1) mol
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100 mL
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Name
Quantity
25 mL
Type
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
V Gembus, F Marsais, V Levacher - Synlett, 2008 - thieme-connect.com
… This silyl-sulfonyl exchange proceeds readily in acetonitrile at room temperature in the presence of p-toluenesulfonyl fluoride and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-…
Number of citations: 72 www.thieme-connect.com
K Funabiki, T Ohtsuki, T Ishihara, H Yamanaka - Chemistry letters, 1994 - journal.csj.jp
… The fact that p-toluenesulfonyl fluoride was formed quantitatively in the reaction will allow us … % yield, along with 87% of p-toluenesulfonyl fluoride. 12) Further studies on the application …
Number of citations: 20 www.journal.csj.jp
Y Che, X Lin, L Xing, X Guan, R Guo, G Lan… - Journal of Energy …, 2021 - Elsevier
… In this work, we propose a novel electrolyte containing p-Toluenesulfonyl fluoride (pTSF) film-forming additive for graphite/LiNi 0.6 Co 0.2 Mn 0.2 O 2 (NMC622) cell charging up to 4.35 …
Number of citations: 55 www.sciencedirect.com
GD Yadav, PM Paranjape - Journal of fluorine chemistry, 2005 - Elsevier
… p-Toluenesulfonyl fluoride is used as peroxygen bleach activator. It also finds use in the … a naked fluoride anion) to synthesize p-toluenesulfonyl fluoride at room temperature. Further a …
Number of citations: 12 www.sciencedirect.com
LL Frye, EL Sullivan, KP Cusack… - The Journal of organic …, 1992 - ACS Publications
… n-Butyllithium (0.60 mL, 1.21 mmol) was added dropwise over 5 min to a rapidly stirred solution of p-toluenesulfonyl fluoride la (0.10 g, 0.57 mmol) in anhydrous THF (10 mL) at -78 C. …
Number of citations: 63 pubs.acs.org
H Fukuda, FJ Frank, WE Truce - The Journal of Organic Chemistry, 1963 - ACS Publications
… The reaction of p-toluenesulfonyl fluoride with ethylmagnesium bromide and with n-butyllithium … p-Toluenesulfonyl fluoride (5.2 g., 0.03 mole) was added and the solution refluxed for 1 …
Number of citations: 33 pubs.acs.org
NS Zefirov, SI Kozhushkov, BI Ugrak… - The Journal of …, 1992 - ACS Publications
… n-Butyllithium (0.60 mL, 1.21 mmol) was added dropwise over 5 min to a rapidly stirred solution of p-toluenesulfonyl fluoride la (0.10 g, 0.57 mmol) in anhydrous THF (10 mL) at -78 C. …
Number of citations: 39 pubs.acs.org
RD Schuetz, DD Taft, JP O'brien, JL Shea… - The Journal of Organic …, 1963 - ACS Publications
… The reaction of p-toluenesulfonyl fluoride with ethylmagnesium bromide and with n-butyllithium … p-Toluenesulfonyl fluoride (5.2 g., 0.03 mole) was added and the solution refluxed for 1 …
Number of citations: 40 pubs.acs.org
Z Yan - Chinese Journal of Organic Chemistry, 2009 - sioc-journal.cn
The epoxidation of olefins (especially for electron-rich olefins) with para-toluenesulfonic peroxy acid generated in situ from the reaction of para-toluenesulfonyl fluoride with hydrogen …
Number of citations: 1 sioc-journal.cn
WF Prouty, AL Goldberg - Journal of Biological Chemistry, 1972 - ASBMB
… The effects of pentamidine and p-toluenesulfonyl fluoride did not require concomitant protein synthesis. Tosyl lysine chloromethyl ketone, an inhibitor of trypsin, also inhibited protein …
Number of citations: 136 www.jbc.org

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